2-chloro-1H-indole-3-carbonitrile
Overview
Description
2-chloro-1H-indole-3-carbonitrile is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. The compound consists of a benzene ring fused to a pyrrole ring, with a chlorine atom at the 2-position and a nitrile group at the 3-position. This structure imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2-chloro-1H-indole-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-chloroaniline with malononitrile in the presence of a base, followed by cyclization to form the indole ring. Another method includes the use of 2-chlorobenzonitrile and an appropriate reagent to introduce the indole moiety. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-chloro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-chloro-1H-indole-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.
Medicine: Indole derivatives, including this compound, have shown potential in the development of antiviral, anticancer, and anti-inflammatory agents.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, indole derivatives can inhibit enzymes like glycogen synthase kinase 3β (GSK-3β) and inosine monophosphate dehydrogenase (IMPDH), leading to various biological effects. The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
2-chloro-1H-indole-3-carbonitrile can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carboxaldehyde: Used in the synthesis of bioactive molecules.
7-chloro-1H-indole-3-carbonitrile: A closely related compound with similar properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-1H-indole-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-9-7(5-11)6-3-1-2-4-8(6)12-9/h1-4,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGXDANYSJKXEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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